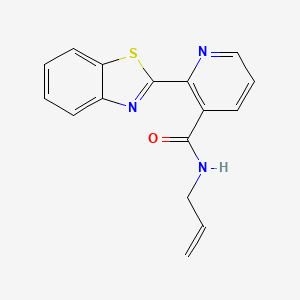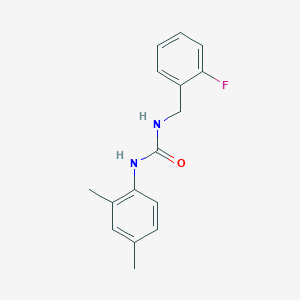
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide leads to the suppression of B-cell receptor signaling, which in turn leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits BTK phosphorylation, which is necessary for B-cell receptor signaling. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide also inhibits the activation of downstream signaling molecules, such as AKT and ERK. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, there are also limitations to using 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments. Its effectiveness may vary depending on the type of cancer being studied, and it may not be effective for all types of cancer.
Orientations Futures
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One direction is to further investigate its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its effectiveness in clinical trials for the treatment of various types of cancer. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide and to develop strategies to overcome this resistance. Finally, there is a need to develop more potent and selective inhibitors of BTK for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps. The first step is the reaction of 2-tert-butylphenol with tert-butyl chloroacetate to form 2-tert-butylphenoxyacetate. The second step is the reaction of 2-tert-butylphenoxyacetate with 4-pyridinemethanamine to form 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide (2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide). The purity of 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide can be increased by recrystallization.
Applications De Recherche Scientifique
2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 2-(2-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-4-5-7-16(15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNGBMIULQLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5494337.png)

![N-(2-ethoxyphenyl)-3-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-3-oxopropanamide](/img/structure/B5494342.png)
![4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5494348.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)piperidin-2-one](/img/structure/B5494361.png)
![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5494434.png)

![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)